N-(4-ethylphenyl)-2-phenylpropanamide
Description
N-(4-Ethylphenyl)-2-phenylpropanamide is an amide derivative characterized by a propanamide backbone substituted with a 4-ethylphenyl group and a phenyl moiety at the second carbon.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.345 |
IUPAC Name |
N-(4-ethylphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C17H19NO/c1-3-14-9-11-16(12-10-14)18-17(19)13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19) |
InChI Key |
BEWRKDYEYYOAOY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related amides, focusing on substituent effects, pharmacological activities, and synthesis methodologies.
2.1 Structural and Functional Differences
2.4 Physicochemical Properties
- Polarity : The triazole and oxazole rings in VUAA1 and iCRT3 increase water solubility compared to the target compound’s hydrophobic ethyl/phenyl groups .
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce membrane permeability, whereas the target’s ethyl group balances lipophilicity and steric bulk .
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